

Erizepine in vitro kinase assay protocol

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Compound of Interest

Compound Name: *Erizepine*

Cat. No.: *B1615936*

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An in-depth guide to characterizing the inhibitory activity of **Erizepine**, a novel kinase inhibitor, is presented through a detailed in vitro kinase assay protocol. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the potency and selectivity of **Erizepine** against a panel of kinases. The included methodologies, data presentation formats, and visual diagrams are designed to facilitate the seamless adoption of this protocol in a laboratory setting.

Quantitative Data Summary

The inhibitory activity of **Erizepine** was evaluated against a diverse panel of kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC₅₀) values were determined from dose-response curves. All assays were performed using an ATP concentration equivalent to the K_m for each respective kinase.

Kinase Target	Substrate	ATP Concentration (μM)	Erizepine IC50 (nM)
AKT1	Aktide-2T	10	15
ERK2	Myelin Basic Protein	15	> 10,000
PI3Kα	PIP2	5	8
CDK2/cyclin A	Histone H1	20	250
SRC	cdc2 peptide	10	800
LCK	Lck-tide	5	1,200
PKA	Kemptide	10	> 10,000
VEGFR2	Poly(Glu, Tyr) 4:1	50	45

Experimental Protocols

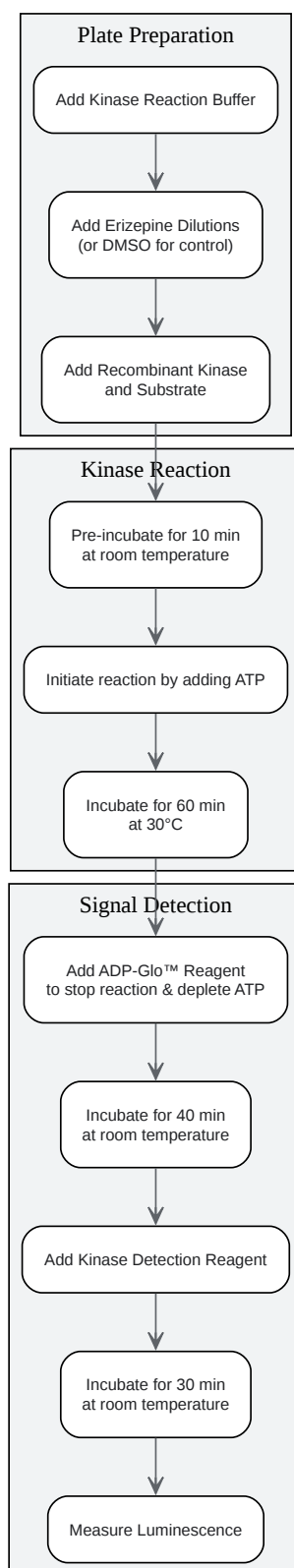
A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory activity of compounds like **Erizepine**. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

- Recombinant human kinases (e.g., AKT1, PI3Kα, etc.)
- Kinase-specific substrates (e.g., Aktide-2T, PIP2)
- **Erizepine** (dissolved in 100% DMSO)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Adenosine Triphosphate (ATP)
- ADP-Glo™ Reagent
- Kinase Detection Reagent

- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Experimental Workflow Diagram



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Caption: Workflow for the **Erizepine** in vitro kinase assay.

Step-by-Step Procedure

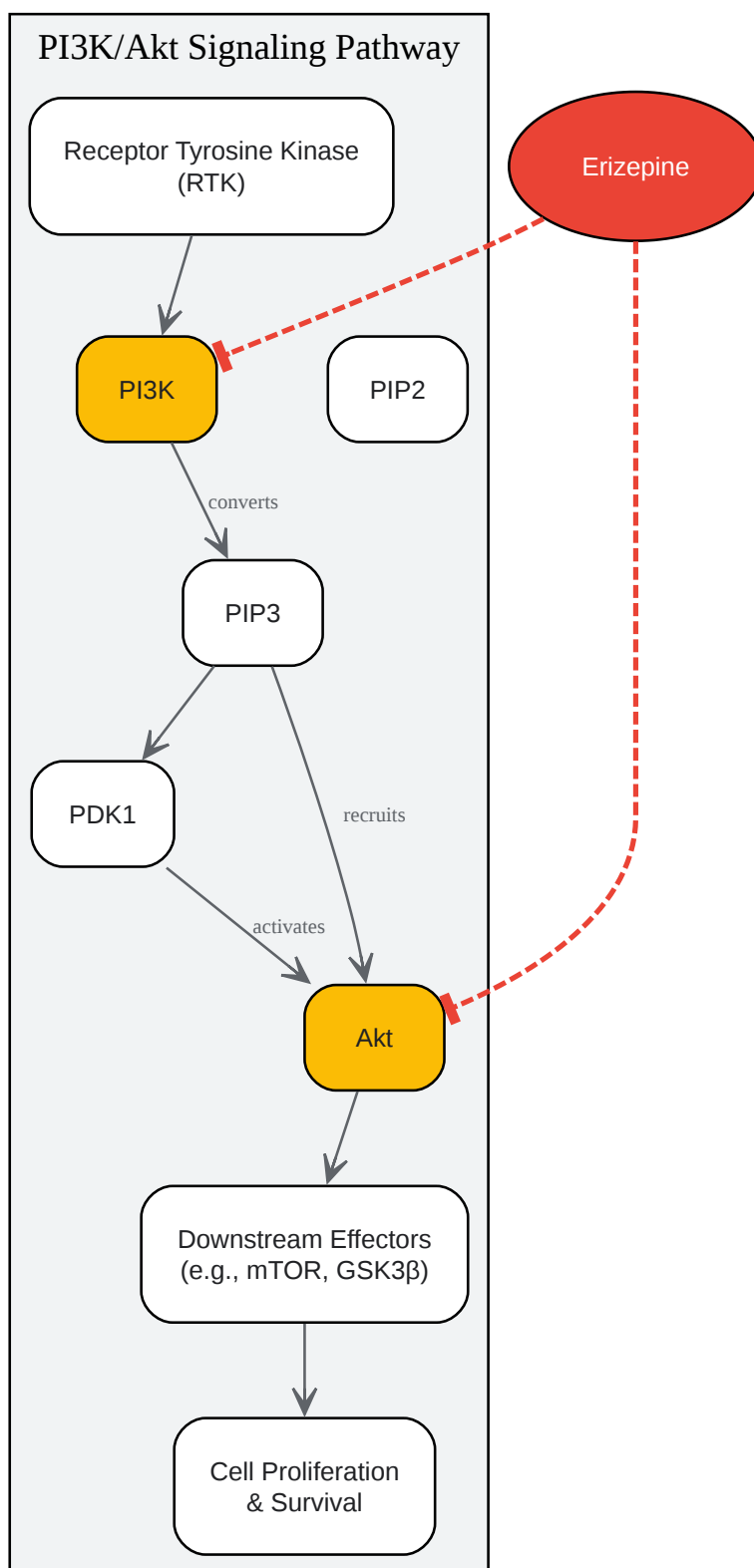
- **Compound Preparation:** Prepare a serial dilution of **Erizepine** in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- **Assay Plate Setup:**
 - To each well of a 96-well plate, add 5 µL of the kinase reaction buffer.
 - Add 1 µL of the **Erizepine** dilutions or DMSO for the control wells.
 - Add 2 µL of the recombinant kinase and its corresponding substrate to each well.
- **Pre-incubation:** Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes. This step allows **Erizepine** to bind to the kinase before the reaction is initiated.
- **Initiate Reaction:** Start the kinase reaction by adding 2 µL of ATP to each well. The final concentration of ATP should be at the K_m for the specific kinase being tested.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
- **Stop Reaction and ADP Depletion:** Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate the plate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:** Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced during the kinase reaction into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
- **Detection:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:**
 - The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

- Calculate the percentage of kinase inhibition for each **Erizepine** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **Erizepine** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway Inhibition

Erizepine has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.

Hypothetical PI3K/Akt Signaling Pathway Inhibition by Erizepine



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Caption: Inhibition of the PI3K/Akt signaling pathway by **Erizepine**.

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